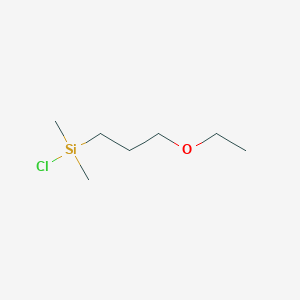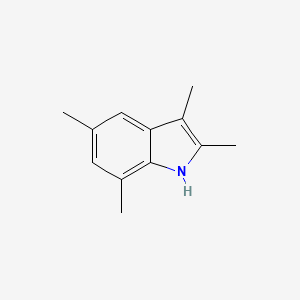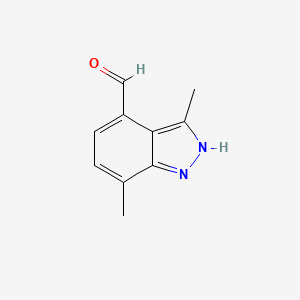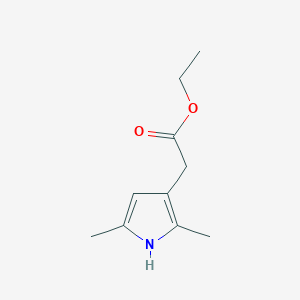
Chloro(3-ethoxypropyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(3-ethoxypropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a clear, colorless liquid that is used as an intermediate in organic synthesis and in the production of various silicon-based materials. This compound is known for its reactivity due to the presence of both a chloro and an ethoxy group attached to the silicon atom, making it a versatile reagent in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Chloro(3-ethoxypropyl)dimethylsilane can be synthesized through the hydrosilylation reaction of allyl ethyl ether with chlorodimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:
CH2=CHCH2OCH2CH3+ClSi(CH3)2HPtCl(CH3)2SiCH2CH2CH2OCH2CH3
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: Chloro(3-ethoxypropyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine at room temperature.
Hydrolysis: Conducted in aqueous or alcoholic solutions at ambient temperature.
Condensation Reactions: Often performed under acidic or basic conditions, depending on the desired product.
Major Products:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation Reactions: Forms siloxane polymers or cyclic siloxanes.
科学研究应用
Chloro(3-ethoxypropyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for silicon-based materials.
Biology: Employed in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
作用机制
The mechanism of action of chloro(3-ethoxypropyl)dimethylsilane involves the reactivity of the chloro and ethoxy groups. The chloro group can undergo nucleophilic substitution reactions, while the ethoxy group can participate in hydrolysis and condensation reactions. These reactions allow the compound to form various organosilicon structures, which can interact with different molecular targets and pathways, depending on the specific application.
相似化合物的比较
Chloro(3-ethoxypropyl)dimethylsilane can be compared with other similar compounds such as:
Chloro(3-chloropropyl)dimethylsilane: Similar structure but with a chloro group instead of an ethoxy group, making it more reactive in substitution reactions.
Chloro(3-isocyanatopropyl)dimethylsilane: Contains an isocyanate group, which introduces different reactivity and applications.
Chloro(3-bromopropyl)dimethylsilane: Similar to chloro(3-chloropropyl)dimethylsilane but with a bromine atom, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its combination of chloro and ethoxy groups, providing a balance of reactivity and stability that is useful in various chemical processes and applications.
属性
CAS 编号 |
142801-33-0 |
|---|---|
分子式 |
C7H17ClOSi |
分子量 |
180.75 g/mol |
IUPAC 名称 |
chloro-(3-ethoxypropyl)-dimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3 |
InChI 键 |
YTONRUGDXHJSHB-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)


![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)




![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)



